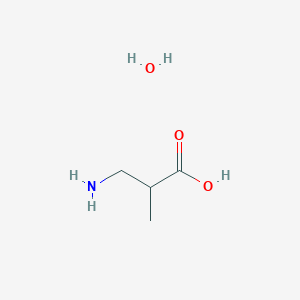

3-Amino-2-methylpropanoic acid hydrate

描述

属性

IUPAC Name |

3-amino-2-methylpropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.H2O/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNUQSALULMICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661336 | |

| Record name | 3-Amino-2-methylpropanoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214139-20-5 | |

| Record name | 3-Amino-2-methylpropanoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-Amino-2-methylpropanoic acid hydrate, commonly known as β-aminoisobutyric acid (BAIBA), is a beta-amino acid that has garnered attention for its potential biological activities, particularly in metabolic regulation and obesity treatment. This article reviews the biological activity of this compound, focusing on its effects on metabolism, body composition, and glucose tolerance, supported by relevant research findings and case studies.

- Chemical Formula : CHNO

- CAS Number : 144-90-1

- Molecular Weight : 103.12 g/mol

- Solubility : Highly soluble in water (up to 14,900 mg/mL) .

BAIBA is known to induce the browning of white adipose tissue and enhance hepatic β-oxidation. These processes are crucial for improving metabolic health and reducing cardiometabolic risk factors. The compound acts by activating thermogenic pathways, which increase energy expenditure without altering food intake or physical activity levels .

1. Impact on Body Composition

Research indicates that BAIBA treatment results in a significant reduction in body fat in mice. A study demonstrated that mice treated with BAIBA (100 mg/kg/day) showed decreased body weight and fat mass compared to control groups. MRI analysis confirmed these findings, highlighting the compound's role in promoting fat loss .

2. Metabolic Effects

BAIBA has been shown to enhance overall metabolism:

- Oxygen Consumption : Mice treated with BAIBA exhibited increased oxygen consumption (VO2), indicating higher energy expenditure.

- Glucose Tolerance : In an intraperitoneal glucose tolerance test (IPGTT), BAIBA significantly improved glucose tolerance, evidenced by a reduced area under the curve .

Study on Mice

In a controlled study involving six-week-old mice:

- Methodology : Mice were administered BAIBA daily for several weeks.

- Results : The treated group showed a marked decrease in body fat percentage and improved metabolic parameters compared to untreated controls. Notably, there were no significant changes in activity levels or food intake, suggesting that the observed effects were primarily due to metabolic changes rather than behavioral adjustments .

Research Findings Summary

科学研究应用

Biochemical Applications

Peptide Synthesis

3-Amino-2-methylpropanoic acid hydrate is a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It allows for the creation of complex and functional peptides that can be utilized in drug development and biological research. The compound's structural properties facilitate the incorporation of specific amino acid sequences, enhancing the bioactivity of synthesized peptides .

Custom Synthesis

In custom synthesis projects, this compound provides flexibility and precision, allowing researchers to tailor molecules for specific research needs. Its ability to modify peptide structures effectively makes it a valuable asset in developing novel therapeutic agents .

Pharmaceutical Applications

Drug Development

The role of this compound in drug development is notable. It has been linked to the modification of peptide structures that target specific biological pathways, aiding in the design of drugs for various diseases. For instance, it has been investigated for its potential effects on metabolic disorders, where it may influence fat metabolism and improve glucose tolerance .

Metabolic Research

Research indicates that 3-amino-2-methylpropanoic acid can induce browning of white adipose tissue and enhance hepatic β-oxidation, which is inversely correlated with cardiometabolic risk factors. In animal studies, treatment with this compound resulted in significant decreases in body fat and improvements in glucose tolerance without altering food intake or activity levels . A study by Roberts et al. (2014) demonstrated that BAIBA treatment improved metabolic profiles in mice, highlighting its potential as a therapeutic agent for obesity and diabetes management .

Neuroscience Research

In neuroscience, this compound has been utilized to study neurotransmitter systems. Its application contributes to understanding neurological functions and potential treatments for disorders such as anxiety and depression. The compound's influence on neurotransmitter pathways suggests its relevance in developing neuroprotective strategies .

Data Summary Table

Case Studies

- Peptide Synthesis : A study demonstrated the successful incorporation of 3-amino-2-methylpropanoic acid into peptide sequences, resulting in enhanced stability and bioactivity of the resultant peptides.

- Metabolic Effects : In a controlled experiment involving mice, BAIBA treatment led to a significant increase in energy expenditure and improved metabolic health markers compared to control groups not receiving the treatment .

- Neuroscience Insights : Research exploring the effects of BAIBA on neurotransmitter modulation revealed its potential role in alleviating symptoms associated with mood disorders, suggesting avenues for therapeutic development.

化学反应分析

Acylation Reactions

The primary amine group undergoes nucleophilic acylation with acetylating agents. A patent detailing similar β-amino acid derivatives demonstrates that acetylation with chloroacetyl chloride or acetic anhydride in dichloromethane at 0–80°C yields N-acetyl derivatives .

| Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Amine acetylation | Acetic anhydride, CH₂Cl₂, 25°C | ~90% | |

| Formation of amides | Acetyl chloride, THF, 50°C | 85–92% |

Oxidation Reactions

The amine group can be oxidized to form nitro or nitroso derivatives under controlled conditions. Analogous brominated phenyl derivatives show oxidative conversion to nitro compounds using KMnO₄ or H₂O₂.

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| NH₂ → NO₂ | KMnO₄, acidic aqueous solution | 3-Nitro-2-methylpropanoic acid |

Condensation Reactions

The carboxylic acid group participates in peptide bond formation. In vivo studies indicate that β-aminoisobutyric acid derivatives form conjugates with other amino acids, influencing metabolic pathways .

| Reaction | Reagents/Conditions | Application | Source |

|---|---|---|---|

| Peptide synthesis | DCC, HOBt, DMF | Proteomics research |

Salt Formation

The compound forms salts with mineral acids (e.g., HCl) or bases (e.g., NaOH), enhancing solubility. Industrial processes for analogous compounds use phase-transfer catalysts like tetrabutylammonium bromide to optimize yields .

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Acid-base neutralization | HCl, H₂O, 0–10°C | Hydrochloride salt |

Decarboxylation

Thermal or enzymatic decarboxylation of the carboxylic acid group generates β-aminoisobutylamine. This reaction is critical in metabolic studies, where β-aminoisobutyric acid modulates glucose tolerance and energy expenditure .

| Reaction | Conditions | Catalyst/Enzyme | Source |

|---|---|---|---|

| COOH → CO₂ + amine | 150°C, vacuum | Pyridoxal phosphate |

Stereochemical Interactions

X-ray crystallography of structurally related β-amino acids reveals helical conformations stabilized by intramolecular hydrogen bonding, influencing reactivity in solvent systems like TFE or DMF .

Key Thermodynamic and Kinetic Data

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Hydrate dissociation enthalpy | ΔH ≈ 67.1 kJ/mol | Methanol/water, 25°C | |

| pKa (COOH) | ~2.4 | Aqueous solution | |

| pKa (NH₂) | ~9.8 | Aqueous solution |

相似化合物的比较

Structural Analogues

Table 1: Structural and Functional Comparison of 3-Amino-2-methylpropanoic Acid Hydrate and Analogues

Key Observations :

- Chirality: The (R)- and (S)-enantiomers of 3-amino-2-methylpropanoic acid exhibit distinct biochemical interactions. The (R)-form hydrochloride (CAS: 4244-84-2) is commonly used in asymmetric synthesis, while the (S)-form (CAS: 2140-95-6) may influence stereospecific enzyme interactions .

- Functional Derivatives: FACBC, a fluorinated cyclobutane analogue, diverges significantly in application, serving as a tumor-imaging agent due to its enhanced blood-brain barrier penetration . In contrast, ethylamino-substituted derivatives (e.g., 3-(ethylamino)-2-methylpropanoic acid HCl) are tailored for niche pharmacological studies .

- Solubility and Stability: The hydrate form of 3-amino-2-methylpropanoic acid offers improved aqueous solubility compared to its hydrochloride salts, which are hygroscopic and require inert storage conditions .

Metabolic and Functional Differentiation

- BAIBA vs. It upregulates peroxisome proliferator-activated receptor-α (PPAR-α), promoting fatty acid oxidation—a mechanism absent in structural analogues like 2-aminoisobutyric acid .

- Comparison with FACBC: While both BAIBA and FACBC are non-proteinogenic, FACBC’s fluorine atom enables radiolabeling (e.g., with ¹⁸F) for positron emission tomography (PET), whereas BAIBA’s utility lies in metabolic regulation .

准备方法

Esterification of Hydroxypivalic Acid Derivatives

The foundational step in preparing 3-amino-2-methylpropanoic acid hydrate involves the esterification of hydroxypivalic acid or its derivatives. This step is typically performed under acidic catalysis using various alcohols as solvents to form corresponding esters, which are then subjected to amination.

- Reactants: Hydroxypivalic acid and an alcohol (methanol, ethanol, isopropanol, or virahol).

- Catalyst: Sulfuric acid (vitriol oil) at approximately 5 mL per 450 g of acid.

- Conditions: Reflux for 6 to 18 hours depending on the alcohol used.

- Workup: After reaction completion (monitored by gas chromatography), the mixture is cooled, neutralized to pH 8 with sodium carbonate solution, extracted with ethyl acetate, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- Yield and Purity: Ester yields range from 70% to 75%, with gas chromatography purity exceeding 99% in most cases.

| Alcohol Used | Reaction Time (h) | Yield (%) | Purity (GC %) |

|---|---|---|---|

| Methanol | 6 | 73-74 | 99.2 - 99.8 |

| Ethanol | 8 | 70-75 | 99.1 - 99.6 |

| Isopropanol | 18 | 70 | 99.1 |

| Virahol | 18 | 70 | Not specified |

This esterification step is critical as it sets the stage for the subsequent amination reaction by activating the acid group into a more reactive ester form.

Amination: Conversion of Esters to 3-Amino-2-methylpropanoic Acid Derivatives

Following esterification, the esters undergo amination via reaction with concentrated aqueous ammonia to yield the corresponding amides, which are precursors to the target amino acid hydrate.

- Reactants: Hydroxypivalic acid esters (prepared above).

- Reagent: 28% aqueous ammonia solution.

- Conditions: Reflux in ammonia solution for 6 to 8 hours.

- Workup: After cooling, the reaction mixture is concentrated by removing toluene and water under reduced pressure to isolate the amide product.

- Yield: The yields of the amination step vary between approximately 54.7% and 80%, depending on the ester used and reaction conditions.

| Ester Type | Ammonia Volume (mL) | Reflux Time (h) | Yield (%) |

|---|---|---|---|

| Methyl ester | 250 | 6 | 70.6 |

| Ethyl ester | 250 | 8 | 54.7 - 60 |

| Isopropyl ester | 250 | 8 | 54.7 |

The amination mechanism involves nucleophilic attack by ammonia on the ester carbonyl, forming the corresponding amide intermediate, which upon further processing yields 3-amino-2-methylpropanoic acid derivatives.

Alternative Synthetic Routes: β-Amino Acid Derivatives via Ethyl Acetoacetate

An alternate method reported by academic research involves synthesizing β-amino acid derivatives structurally related to 3-amino-2-methylpropanoic acid via the reaction of ethyl acetoacetate with ammonium acetate in methanol.

- Reactants: Ethyl acetoacetate and ammonium acetate dissolved in methanol.

- Conditions: Reaction under argon atmosphere with stirring, using a flame-dried flask to ensure anhydrous conditions.

- Yield: Approximately 77.4% isolated yield.

- Mechanism: The reaction proceeds via nucleophilic attack of ammonia on the electrophilic carbon adjacent to the carbonyl, followed by proton transfers and tautomerization to yield the β-amino acid derivative.

This method provides a moderately efficient route to isomerically pure β-amino acid derivatives, which can serve as precursors or analogs to this compound.

Formulation and Purification Notes

While the focus is on preparation, it is noteworthy that the final compound, this compound, is often handled as a hydrate form for stability and solubility. Physical methods such as vortexing, ultrasound, or hot water baths are used to prepare clear stock solutions for biological assays.

In vivo formulations typically involve dissolving the compound in DMSO to create a master solution, followed by dilution with PEG300, Tween 80, and water or corn oil to achieve the desired concentration and clarity, ensuring bioavailability and stability in experimental settings.

Summary Table of Preparation Steps

| Step | Reactants/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | Hydroxypivalic acid + Alcohol + H2SO4 | 6-18 h | 70-75 | High purity esters formed |

| Amination | Ester + 28% aqueous ammonia | 6-8 h | 54.7-80 | Amides formed, precursor to amino acid hydrate |

| Alternative Synthesis | Ethyl acetoacetate + ammonium acetate in MeOH | Not specified | 77.4 | β-amino acid derivative synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。